4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile 4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18013713
InChI: InChI=1S/C13H14N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-8H2
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile

CAS No.:

Cat. No.: VC18013713

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile -

Specification

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 4-(4-hydroxypiperidine-1-carbonyl)benzonitrile
Standard InChI InChI=1S/C13H14N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-8H2
Standard InChI Key GRQWLSWGGBXOAX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(4-hydroxypiperidine-1-carbonyl)benzonitrile is C₁₃H₁₃N₂O₂, with a molecular weight of 237.26 g/mol. Its IUPAC name derives from the piperidine core (4-hydroxypiperidine) connected via a carbonyl group to a para-substituted benzonitrile ring. Key structural features include:

  • A piperidine ring with a hydroxyl group at the 4-position, enabling hydrogen bonding.

  • A carbonyl bridge that enhances conformational flexibility and serves as a reactive site for nucleophilic additions.

  • A benzonitrile group at the para position, contributing to dipole interactions and metabolic stability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₃N₂O₂
Molecular Weight237.26 g/mol
IUPAC Name4-(4-hydroxypiperidine-1-carbonyl)benzonitrile
Key Functional GroupsHydroxyl, carbonyl, nitrile
Predicted LogP1.2 (Moderate lipophilicity)

The compound’s canonical SMILES is O=C(N1CCC(CC1)O)C2=CC=C(C#N)C=C2, reflecting its connectivity. Spectroscopic data (e.g., NMR, IR) would show signatures for the hydroxyl (≈3200 cm⁻¹), carbonyl (≈1680 cm⁻¹), and nitrile (≈2240 cm⁻¹) groups .

Synthesis and Optimization Strategies

Core Synthetic Routes

The synthesis of 4-(4-hydroxypiperidine-1-carbonyl)benzonitrile typically involves a two-step process:

  • Preparation of 4-hydroxypiperidine:
    As described in patent CN104628625A, 4-piperidone hydrochloride is reduced using sodium borohydride (NaBH₄) in methanol under reflux, yielding 4-hydroxypiperidine with >98% purity .

    4-PiperidoneNaBH4,MeOH4-Hydroxypiperidine\text{4-Piperidone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{4-Hydroxypiperidine}
  • Coupling with benzonitrile derivative:
    The hydroxypiperidine is reacted with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the carbonyl bridge. Alternative methods use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .

    4-Hydroxypiperidine+4-Cyanobenzoyl chlorideBaseTarget Compound\text{4-Hydroxypiperidine} + \text{4-Cyanobenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Industrial-Scale Production

Industrial protocols optimize yield and cost by:

  • Using continuous flow reactors to enhance mixing and heat transfer.

  • Recycling solvents like toluene or dichloromethane.

  • Employing anhydrous magnesium sulfate for efficient drying .

Biological Activity and Mechanistic Insights

While direct pharmacological studies on 4-(4-hydroxypiperidine-1-carbonyl)benzonitrile are sparse, its structural analogs exhibit notable bioactivities:

Receptor Interactions

  • Piperidine derivatives are known to modulate G-protein-coupled receptors (GPCRs), particularly opioid and serotonin receptors, due to their nitrogen-containing heterocycles .

  • The nitrile group may act as a hydrogen bond acceptor, enhancing binding affinity to enzymatic active sites (e.g., kinases or proteases).

Table 2: Hypothesized Biological Targets

TargetPotential EffectMechanism
TubulinAntimitotic activityMicrotubule stabilization
Serotonin receptorsAntidepressant/anxiolytic effectsGPCR modulation
CYP450 enzymesDrug metabolism alterationCompetitive inhibition

Applications in Scientific Research

Medicinal Chemistry

  • Scaffold for drug discovery: The compound’s modular structure allows derivatization at the hydroxyl, carbonyl, or nitrile positions. For example, replacing the nitrile with an amine could yield protease inhibitors.

  • Prodrug development: The hydroxyl group facilitates conjugation with promoieties for targeted delivery.

Material Science

  • Coordination polymers: The nitrile and hydroxyl groups can coordinate metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.

Comparison with Structural Analogs

4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one

  • Similarities: Both share the 4-hydroxypiperidine-carbonyl motif.

  • Differences: The dihydropyridinone ring in the analog introduces additional hydrogen-bonding capacity but reduces metabolic stability compared to benzonitrile.

4-(1-Hydroxyethyl)benzonitrile

  • Similarities: Para-substituted benzonitrile core.

  • Differences: The hydroxyethyl group offers fewer sites for covalent modification than the piperidine-carbonyl system.

Future Perspectives

  • Pharmacological profiling: In vitro assays are needed to validate the compound’s interaction with tubulin and GPCRs.

  • Synthetic scalability: Developing enantioselective routes to access stereoisomers could enhance therapeutic specificity.

  • Hybrid material development: Exploring its use in metal-organic frameworks (MOFs) for catalytic applications.

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